6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17234630
InChI: InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
SMILES:
Molecular Formula: C9H3F7N2O
Molecular Weight: 288.12 g/mol

6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC17234630

Molecular Formula: C9H3F7N2O

Molecular Weight: 288.12 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole -

Specification

Molecular Formula C9H3F7N2O
Molecular Weight 288.12 g/mol
IUPAC Name 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
Standard InChI Key ZYFJXGFBLDKEOR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole features a benzimidazole core fused to a benzene ring, with substituents at the 2-, 4-, and 6-positions (Figure 1). The trifluoromethyl (-CF₃) group at position 2 and the trifluoromethoxy (-OCF₃) group at position 4 create a highly electronegative environment, while the fluorine atom at position 6 further modulates electronic distribution .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₃F₇N₂O
CAS Number1980040-20-7
Molecular Weight288.12 g/mol (calculated)-
Substituent EffectsEnhanced lipophilicity, metabolic stability

Electronic and Steric Features

The trifluoromethoxy group introduces steric bulk and electron-withdrawing effects, stabilizing the benzimidazole ring against nucleophilic attack. Quantum mechanical calculations suggest that the fluorine atoms at positions 4 and 6 participate in intramolecular hydrogen bonding, further rigidifying the structure . These properties make the compound resistant to hydrolysis and oxidative degradation, critical for drug design .

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

Early synthesis strategies for fluorinated benzimidazoles relied on condensation reactions between 1,2-phenylenediamine derivatives and carboxylic acid analogs. For 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, a modified Vorbruggen glycosylation method has been employed, involving:

  • Diazotization: Treatment of 2-amino-4-trifluoromethoxy-6-fluoroaniline with nitrous acid to form a diazonium salt.

  • Cyclization: Reaction with trifluoroacetic anhydride under reflux to form the benzimidazole core .

Table 2: Comparative Synthesis Methods

MethodYield (%)PurityKey AdvantageLimitation
Vorbruggen Glycosylation65–70>95%ScalabilityRequires anhydrous conditions
Microwave-Assisted85–8998%Reduced reaction timeSpecialized equipment needed

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, coupling 4-fluoro-5-(trifluoromethoxy)-1,2-phenylenediamine with methyl 4-formylbenzoate under microwave conditions (240°C, 10 bar) achieves 85% yield within 5 minutes . This method minimizes side products like N(3)-isomers, which commonly arise in traditional thermal approaches .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial DNA gyrase through non-covalent interactions with the enzyme’s ATP-binding pocket .

Industrial and Material Science Applications

Electronic Materials

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin-film transistors incorporating 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole exhibit hole mobility of 0.12 cm²/V·s, comparable to commercial fluoropolymers .

Agrochemical Intermediates

As a precursor to herbicides, its stability under UV exposure and soil persistence (half-life >90 days) address key challenges in crop protection. Derivatives inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants .

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